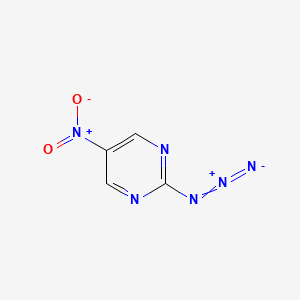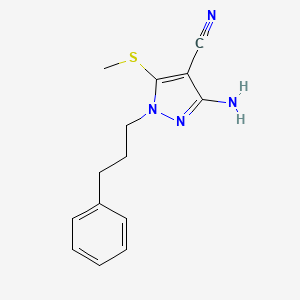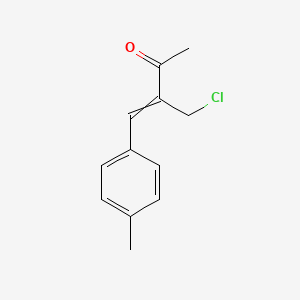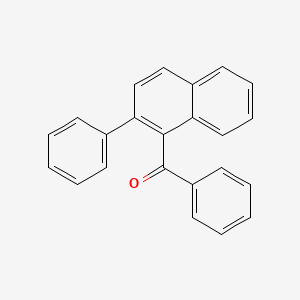
Methanone, phenyl(2-phenyl-1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by a phenyl group attached to a naphthalene ring via a methanone linkage. It is a solid at room temperature and has a melting point of 79-82°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanone, phenyl(2-phenyl-1-naphthalenyl)- can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows:
C6H5COCl+C10H8AlCl3C17H12O+HCl
This method is widely used due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of methanone, phenyl(2-phenyl-1-naphthalenyl)- often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, phenyl(2-phenyl-1-naphthalenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Methanone, phenyl(2-phenyl-1-naphthalenyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methanone, phenyl(2-phenyl-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting key signaling pathways . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Methanone, phenyl(2-phenyl-1-naphthalenyl)- can be compared with other similar compounds such as:
(2-Amino-1-naphthyl)(phenyl)methanone: Similar structure but contains an amino group, leading to different chemical properties and reactivity.
(naphthalen-2-yl)(phenyl)methanone: Similar structure but with the phenyl group attached at a different position on the naphthalene ring, resulting in different physical and chemical properties.
Methanone, (2-methylphenyl)phenyl-: Contains a methyl group on the phenyl ring, affecting its reactivity and applications.
Propriétés
Numéro CAS |
478156-62-6 |
|---|---|
Formule moléculaire |
C23H16O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
phenyl-(2-phenylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C23H16O/c24-23(19-12-5-2-6-13-19)22-20-14-8-7-11-18(20)15-16-21(22)17-9-3-1-4-10-17/h1-16H |
Clé InChI |
OQLLVBHBANSNNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
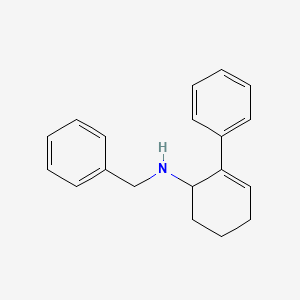
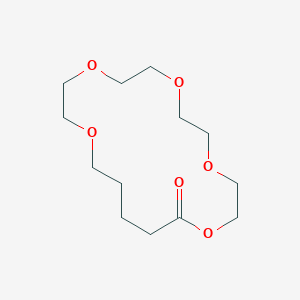
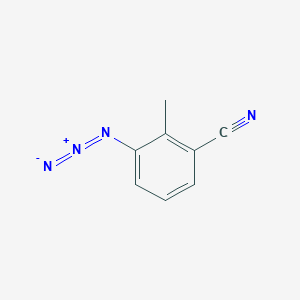
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)

![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
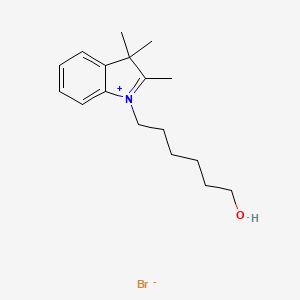
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
